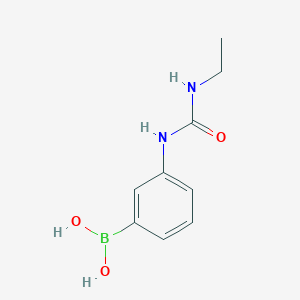
(3-(3-Ethylureido)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3-Ethylureido)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound features a phenyl ring substituted with a 3-ethylureido group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Ethylureido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of haloarenes using a palladium-catalyzed reaction. For instance, a haloarene precursor can be reacted with a boronic ester in the presence of a palladium catalyst and a base under mild conditions to yield the desired boronic acid derivative .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting borate esters can then be hydrolyzed to produce boronic acids . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-(3-Ethylureido)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: (3-(3-Ethylureido)phenyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors. They can form reversible covalent bonds with diols, making them useful in the detection of sugars and other biomolecules .
Industry: In industrial applications, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable complexes with various substrates makes them valuable in catalysis and material science .
Mechanism of Action
The mechanism of action of (3-(3-Ethylureido)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
(3-(3-Methylthioureido)phenyl)boronic acid: Similar structure with a methylthioureido group instead of an ethylureido group.
Phenylboronic acid: Lacks the ethylureido substitution but shares the boronic acid moiety.
Uniqueness: (3-(3-Ethylureido)phenyl)boronic acid is unique due to the presence of the ethylureido group, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C9H13BN2O3 |
|---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[3-(ethylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c1-2-11-9(13)12-8-5-3-4-7(6-8)10(14)15/h3-6,14-15H,2H2,1H3,(H2,11,12,13) |
InChI Key |
AYCPZKQVIWWSMF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















